tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl ester group and a hydroxyimino functional group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl 4-piperidone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate is unique due to its hydroxyimino functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .
Properties
IUPAC Name |
tert-butyl 4-hydroxyiminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLQTMSUZKHEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573003 | |
Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150008-24-5 | |
Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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